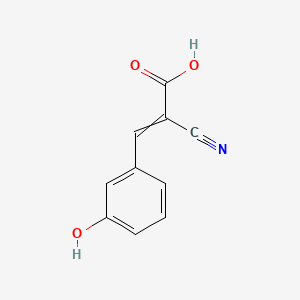

2-Cyano-3-(3-hydroxyphenyl)acrylic Acid

Beschreibung

Contextualization within Cinnamic Acid Derivative Research

Cinnamic acid and its derivatives are a broad class of organic compounds found extensively in the plant kingdom. chemspider.com They are characterized by a phenyl ring attached to an acrylic acid moiety. chemspider.com This basic scaffold has been a fertile ground for chemical modifications, leading to a vast library of natural and synthetic derivatives with a wide array of biological activities, including antioxidant, antimicrobial, and anticancer properties. chemspider.com

2-Cyano-3-(3-hydroxyphenyl)acrylic acid fits within this family as a synthetic derivative where a cyano group (-C≡N) is introduced at the alpha position of the acrylic acid side chain, and a hydroxyl group (-OH) is positioned on the phenyl ring. The introduction of the electron-withdrawing cyano group significantly alters the electronic properties of the molecule, enhancing its reactivity and potential for specific interactions with biological macromolecules.

The general synthesis of such compounds is often achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction typically involves the condensation of an aldehyde (in this case, 3-hydroxybenzaldehyde) with a compound containing an active methylene (B1212753) group (like cyanoacetic acid or its esters), catalyzed by a weak base.

Historical Perspective of Academic Investigations

While specific historical records detailing the first synthesis and investigation of this compound are not extensively documented in readily available literature, the academic interest in the broader class of α-cyano-substituted cinnamic acid derivatives, often referred to as tyrphostins, began to gain significant traction in the late 20th century. These compounds were initially explored for their ability to inhibit protein tyrosine kinases (PTKs), enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer.

The research into tyrphostins demonstrated that the α-cyano-β-phenyl-acrylamide scaffold was a potent pharmacophore for kinase inhibition. This foundational work laid the groundwork for the synthesis and evaluation of a multitude of derivatives with varying substitution patterns on the phenyl ring, including hydroxyl groups at different positions, to optimize their inhibitory activity and selectivity.

Scope and Significance of Current Research Trajectories

Current research involving this compound and its close analogs is expanding beyond its initial focus on kinase inhibition and is venturing into new and exciting areas of chemical biology. The inherent chemical functionalities of the molecule make it a versatile tool for a range of applications.

Enzyme Inhibition: A primary area of investigation remains the development of enzyme inhibitors. The α,β-unsaturated carbonyl system, coupled with the cyano group, makes these compounds potential Michael acceptors, allowing for covalent interactions with nucleophilic residues in enzyme active sites. This has led to the exploration of their inhibitory activity against a variety of enzymes, including:

Tyrosinase: Derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide have been synthesized and shown to be potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov This has implications for the development of treatments for hyperpigmentation disorders. nih.gov

Transforming growth factor beta-activated kinase 1 (TAK1): The 2-cyanoacrylamide moiety is a key feature in the design of reversible covalent inhibitors of TAK1, a kinase involved in inflammatory and cancer signaling pathways. nih.gov

Fluorescent Probes: The conjugated π-system of the molecule provides a basis for the development of fluorescent probes. By modifying the phenyl ring and other parts of the scaffold, researchers can create molecules whose fluorescence properties change upon binding to specific biological targets, such as proteins or nucleic acids. For example, a derivative has been developed as a fluorescent probe for detecting prefibrillar oligomers in amyloid diseases. researchgate.net

Chemical Biology Tools: The reactivity of the cyano and acrylic acid groups allows for the conjugation of this scaffold to other molecules, such as affinity tags or imaging agents. This enables its use as a chemical probe to study the function and localization of its target proteins within a cellular context.

The ongoing research into this compound and its derivatives highlights the compound's significant potential in advancing our understanding of biological systems and in the development of new therapeutic strategies.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14)/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNTJVXWMJLNJ-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025600 | |

| Record name | alpha-Cyano-3-hydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54673-07-3 | |

| Record name | alpha-Cyano-3-hydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-cyano-m-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Cyano-3-(3-hydroxyphenyl)acrylic Acid

The creation of this compound and its analogs primarily relies on well-established organic reactions, with the Knoevenagel condensation being the most prominent and versatile method.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgresearchgate.net It involves the reaction of a carbonyl compound, in this case, 3-hydroxybenzaldehyde (B18108), with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid or its esters, in the presence of a basic catalyst. wikipedia.orgyoutube.com The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.orgyoutube.com

A variety of catalysts can be employed to facilitate this reaction, ranging from simple amines like piperidine (B6355638) and pyridine (B92270) to more complex systems. wikipedia.orgorganic-chemistry.org The choice of catalyst and solvent can significantly influence the reaction rate and yield. For instance, the use of piperidine in boiling ethanol (B145695) is a common practice for the condensation of aldehydes with 2-cyanoacetamide (B1669375) to produce related acrylamide (B121943) derivatives, often resulting in high yields. semanticscholar.orgmdpi.com In some cases, a solvent-free approach using environmentally benign catalysts like ammonium (B1175870) salts has been explored to produce α,β-unsaturated acids from benzaldehydes. researchgate.net The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and can lead to decarboxylation when a carboxylic acid is one of the withdrawing groups, is also a relevant synthetic strategy. wikipedia.orgorganic-chemistry.org

A general scheme for the Knoevenagel condensation to form this compound is as follows:

> Scheme 1: General Knoevenagel condensation reaction between 3-hydroxybenzaldehyde and cyanoacetic acid.

Recent research has also focused on developing more efficient and environmentally friendly catalytic systems. For example, amino-bifunctional frameworks have been shown to be highly effective heterogeneous catalysts for Knoevenagel condensations, allowing for rapid reactions at room temperature with high conversion rates. nih.gov

Other Reaction Schemes and Preparations

While the Knoevenagel condensation is the most common, other methods for preparing cyanoacrylic acid derivatives exist. These can include variations in the starting materials and reaction conditions. For instance, solid-state reactions between 3-hydroxybenzaldehyde and 2-cyanoacetamide have been reported to produce the corresponding acrylamide, which is a close derivative of the target acid.

Derivatization Strategies and Analog Synthesis

The functional groups present in this compound, namely the carboxylic acid, the cyano group, the alkene, and the hydroxylated phenyl ring, offer multiple sites for chemical modification. This allows for the synthesis of a wide array of derivatives and analogs for various research applications.

Esterification and Amidation Routes

The carboxylic acid moiety of this compound is readily converted into esters and amides. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. researchgate.net For example, the synthesis of ethyl ester derivatives of similar cyanoacrylic acids has been achieved through the Knoevenagel condensation of the corresponding aldehyde with ethyl cyanoacetate.

Amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling agents, followed by reaction with a primary or secondary amine. The synthesis of various N-substituted 2-cyano-3-phenylacrylamides is often accomplished through the direct Knoevenagel condensation of an aldehyde with an N-substituted 2-cyanoacetamide. researchgate.netnih.gov For instance, the reaction of substituted benzaldehydes with cyanoacetamides in the presence of a base is a common method for producing such acrylamide derivatives. researchgate.netnih.gov

Modification of the Phenyl Ring and Acrylic Moiety for Research Probes

The phenolic hydroxyl group and the phenyl ring itself can be modified to create specialized molecules, such as fluorescent probes. The hydroxyl group can be alkylated to form ether derivatives, which can alter the electronic properties of the molecule.

Furthermore, the core structure of this compound can be incorporated into larger molecular frameworks to develop probes for detecting specific biological molecules or ions. For example, coumarin (B35378) and cinnamic acid derivatives have been conjugated to create fluorescent probes for α-glucosidase detection. The synthesis of such probes often involves a multi-step process where the core cinnamic acid structure is functionalized and then coupled to a fluorophore. The development of novel fluorescent probes for detecting reactive oxygen species has also been an active area of research, where phenoxy-containing structures are key components. nih.gov

Optimization of Synthetic Efficiency and Yields in Academic Settings

In an academic research context, the optimization of synthetic routes to maximize yield and efficiency is a critical endeavor. For the synthesis of this compound and its derivatives, several factors are typically investigated.

The choice of catalyst is paramount in Knoevenagel condensations. Studies have compared the efficacy of various catalysts, including different amines, ionic liquids, and solid-supported reagents. researchgate.netnih.gov The optimization process often involves screening a range of catalysts to identify the one that provides the highest yield in the shortest reaction time under mild conditions. For example, in the synthesis of cyanoacrylates, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to be an effective catalyst.

Solvent selection also plays a crucial role. While traditional methods may use solvents like pyridine or ethanol, greener alternatives are increasingly being explored. researchgate.net Solvent-free conditions or the use of water as a solvent are highly desirable from an environmental perspective. researchgate.net The optimization of reaction parameters such as temperature and reactant stoichiometry is also essential. For instance, a study on a green Knoevenagel procedure investigated the influence of temperature and the molar ratio of reactants on the yield of the final product. researchgate.net

The following table summarizes various catalytic systems and conditions reported for the Knoevenagel condensation of benzaldehydes with active methylene compounds, providing a basis for optimizing the synthesis of this compound.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Fluorobenzaldehyde | Ethyl Cyanoacetate | Pyrrolidine | Ethanol | Room Temp | 98.5 | chemicalbook.com |

| Benzaldehyde | Malononitrile | Amino-bifunctional framework | Ethanol | Room Temp | 100 | nih.gov |

| Syringaldehyde | Malonic Acid | Ammonium Bicarbonate | Solvent-free | 90-140 | High | researchgate.net |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Ethanol | - | - | wikipedia.org |

| Vanillin | N,N-diethyl-cyanoacetamide | Diethylamine/Acetic Acid | Cyclohexane | Reflux | 92 | chemicalbook.com |

Molecular Interactions and Biological Target Engagement

Enzyme Inhibition Studies

Tyrosinase Inhibition Mechanisms by Related Analogs

Analogs of 2-Cyano-3-(3-hydroxyphenyl)acrylic acid, specifically (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives, have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.com Research has demonstrated that these compounds, which possess a linear β-phenyl-α,β-unsaturated carbonyl scaffold, exhibit significant inhibitory activity against mushroom tyrosinase. mdpi.com

A notable analog, CPA2, was found to significantly suppress tyrosinase activity and melanogenesis in B16F10 melanoma cells in a dose-dependent manner. mdpi.com At a concentration of 25 μM, CPA2 showed tyrosinase inhibitory activity comparable to that of kojic acid, a well-established tyrosinase inhibitor, without exhibiting cytotoxicity. mdpi.com Docking simulation studies suggest that these analogs can bind directly to the active site of mushroom tyrosinase, with binding affinities potentially higher than that of kojic acid. mdpi.com These findings indicate that the linear β-phenyl-α,β-unsaturated carbonyl structure is a key pharmacophore for potent tyrosinase inhibition, making such compounds potential candidates for addressing hyperpigmentation-related conditions. mdpi.com

Aldose Reductase (ALR2) Inhibition and Selectivity in Preclinical Models

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia and is implicated in the development of diabetic complications. nih.gov Consequently, ALR2 is a significant therapeutic target. A major challenge in developing ALR2 inhibitors is achieving selectivity over the structurally similar aldehyde reductase (ALR1) enzyme to avoid off-target effects and toxicity. nih.govnih.gov

Cyano-acrylic acid derivatives and related structures have been explored as ALR2 inhibitors. For instance, a series of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives demonstrated potent ALR2 inhibition. nih.gov The parent compound of this series showed an IC₅₀ value of 0.85 μM, comparable to the known inhibitor sorbinil. nih.gov Structural modifications led to the development of compound 55 (cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-2,3-dihydroindol-3-yl]acetic acid), which exhibited a high inhibitory activity with an IC₅₀ of 0.075 μM. nih.gov Crucially, this compound displayed a 16.4-fold selectivity for ALR2 over ALR1 and did not significantly inhibit other related enzymes like sorbitol dehydrogenase or glutathione (B108866) reductase. nih.gov A prodrug of this inhibitor, when administered as an eye drop solution, was effective in preventing cataract development in a preclinical model of severely galactosemic rats. nih.gov

| Compound/Analog Class | Target Enzyme | IC₅₀ (µM) | Selectivity (over ALR1) | Preclinical Model | Source |

| Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid (Parent Cmpd. 39) | ALR2 | 0.85 | Not specified | --- | nih.gov |

| Cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-2,3-dihydroindol-3-yl]acetic acid (Cmpd. 55) | ALR2 | 0.075 | 16.4-fold | Cataract prevention in galactosemic rats | nih.gov |

Mitochondrial Pyruvate (B1213749) Carrier (MPC) Inhibition in Cellular Systems

The mitochondrial pyruvate carrier (MPC) is a protein complex located on the inner mitochondrial membrane, composed of MPC1 and MPC2 subunits, that transports pyruvate from the cytoplasm into the mitochondrial matrix. nih.govmdpi.com This transport is a critical control point for cellular metabolism. nih.gov The α-cyano-cinnamate structure, characteristic of this compound, is a known pharmacophore for MPC inhibition. nih.gov

The prototypical inhibitor, UK-5099, is a cyano-cinnamate derivative that acts as a covalent inhibitor by reacting with a cysteine residue within the MPC complex, exhibiting a Kᵢ value of 0.05 μM. nih.govresearchgate.net Inhibition of MPC blocks pyruvate entry into the mitochondria, leading to an increase in lactate (B86563) production in the cytoplasm, which can be used as a functional readout for inhibitor activity. nih.gov Studies on various analogs have been conducted to establish structure-activity relationships. For example, the p-tolyl cyanoacrylic acid analog BE1984 showed an IC₅₀ of 1.533 µM for MPC inhibition. mdpi.com The MPC-dependent mechanism of these inhibitors was confirmed by demonstrating their lack of effect on pyruvate-driven respiration in cardiac mitochondria from MPC2-knockout models. mdpi.com

| Compound/Analog | Target | IC₅₀ (µM) | Mechanism | Cellular System/Model | Source |

| UK-5099 | MPC | 0.05 (Kᵢ) | Covalent (cysteine reaction) | Various cellular systems | nih.govresearchgate.net |

| (E)-2-cyano-3-(p-Tolyl)acrylic Acid (BE1984) | MPC | 1.533 | MPC-dependent inhibition | Cardiac mitochondria | mdpi.com |

Modulation of Other Enzyme Activities

The reactivity of the Michael acceptor in this compound suggests potential interactions with a range of enzymes, particularly those with reactive cysteine residues in their active sites.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): This glycolytic enzyme is known to be inhibited by compounds that covalently modify its active site cysteine (Cys-149). koreascience.kr For example, vinyl sulfones and the antibiotic pentalenolactone (B1231341) cause irreversible inactivation of GAPDH through alkylation of this critical cysteine residue. koreascience.krnih.gov While direct studies on this compound are not available, its α,β-unsaturated carbonyl structure makes it a plausible candidate for inhibiting GAPDH via a similar mechanism of covalent modification.

Succinate (B1194679) Dehydrogenase (SDH): SDH is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain. mdpi.com It is the target of a class of fungicides known as SDHIs. mdpi.comnih.gov However, literature searches did not yield specific data on the inhibition of succinate dehydrogenase by this compound or its close analogs.

Hyaluronidase, Elastase, and Collagenase: These enzymes are involved in the degradation of the extracellular matrix. Various natural compounds, including polyphenols and peptides, are known to inhibit their activity. nih.govmdpi.com Despite the therapeutic interest in inhibitors for these enzymes, no studies were found that specifically document the inhibitory effects of this compound or related cyanoacrylic structures on hyaluronidase, elastase, or collagenase.

Modulation of Cellular Signaling Pathways

Nuclear Factor Kappa-B (NF-κB) Pathway Interactions

The Nuclear Factor Kappa-B (NF-κB) family of transcription factors are central regulators of inflammation, cell survival, and immune responses. nih.govgoogle.com The canonical NF-κB pathway involves the activation of the IKK complex, which leads to the degradation of the IκBα inhibitor and subsequent translocation of the p50/p65 NF-κB dimer to the nucleus to initiate gene transcription. mdpi.com

Cinnamic acid derivatives, which share the core structure of this compound, have been shown to inhibit the NF-κB signaling pathway. nih.gov The anti-inflammatory effects of these compounds are often attributed, at least in part, to their ability to suppress NF-κB activation. nih.gov Some studies suggest that compounds containing an α,β-unsaturated carbonyl moiety can directly inhibit NF-κB activity. nih.gov This inhibition can occur through a covalent Michael addition reaction with critical cysteine residues on NF-κB subunits (such as Cys-38 on the p65 subunit), which prevents the transcription factor from binding to DNA. nih.gov For example, new sulfurated derivatives of cinnamic acids have been developed as dual inhibitors of STAT3 and NF-κB transcriptional activity. nih.govresearchgate.net This evidence suggests a plausible mechanism by which this compound could modulate inflammatory responses through direct interaction with and inhibition of the NF-κB pathway.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.gov It functions as a master regulator of a wide array of genes that encode for antioxidant and detoxification enzymes. nih.govmdpi.com Activation of the Nrf2 pathway is considered a promising strategy for the prevention and treatment of various diseases characterized by oxidative stress. nih.gov While a variety of chemical compounds, including other cyano-containing molecules, have been identified as activators of the Nrf2 pathway, there is currently a lack of specific published research detailing the direct interaction or activation of the Nrf2 pathway by this compound.

Receptor and Protein Binding Investigations

Interactions with HER-2 and c-MET Proteins in Preclinical Studies

The Human Epidermal Growth Factor Receptor 2 (HER-2) and the c-Met receptor are both tyrosine kinases that play significant roles in cancer development and progression. nih.govmdpi.com While the broader class of tyrphostins includes compounds that inhibit these receptors, there is a lack of specific preclinical studies investigating the direct binding or inhibitory activity of this compound against HER-2 or c-MET. For instance, another tyrphostin, AG 879, has been shown to inhibit the expression of HER-2 in breast cancer cells. nih.gov Similarly, combination studies with the EGFR tyrosine kinase inhibitor Tyrphostin AG1478 and the c-Met inhibitor SU11274 have shown synergistic effects in non-small cell lung cancer cells, but this does not directly implicate this compound. researchgate.net

General Protein Binding Affinity and Selectivity in Research Models

The degree of protein binding can significantly influence the biological activity and apparent selectivity of kinase inhibitors like tyrphostins. nih.gov Studies on various tyrphostins have shown that protein binding is positively correlated with the hydrophobicity of the compound. nih.gov This binding can affect the concentration of the free, active compound available to interact with its target.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features for Biological Activity in Analogues

The foundational structure of 2-Cyano-3-(3-hydroxyphenyl)acrylic acid, characterized by a cyanoacrylic acid moiety attached to a phenyl ring, presents several key features that are critical for its biological function. SAR studies on a range of tyrphostin analogues have consistently highlighted the importance of the α,β-unsaturated carbonyl system. This Michael acceptor moiety is a crucial pharmacophore, though its role in forming covalent bonds with target proteins can vary, with some analogues exhibiting reversible inhibition.

The hydroxyl group on the phenyl ring is another pivotal element. Its position and electronic environment significantly impact the inhibitory potency of the molecule. Studies on tyrphostin analogues targeting the Mycobacterium tuberculosis Pup proteasome system have demonstrated that the 4-hydroxyl group on the phenyl ring is essential for inhibition. The potency is further modulated by the acidity of this hydroxyl group, which is influenced by the nature of other substituents on the ring. For instance, replacing the hydroxyl groups with methoxyl groups often leads to a substantial decrease or complete loss of inhibitory activity against certain protein kinases.

The cyano group at the α-position of the acrylic acid also plays a significant role. The linear β-phenyl-α,β-unsaturated carbonyl scaffold, which includes the cyano group, has been identified as being closely related to potent tyrosinase inhibition in a series of (E)-2-cyano-3-(substituted phenyl)acrylamide analogues.

The following table summarizes the key structural features and their general importance for the biological activity of this compound and its analogues, based on findings from various studies on related compounds.

| Structural Feature | Importance for Biological Activity |

| α,β-Unsaturated Carbonyl Moiety | Essential pharmacophore, acts as a Michael acceptor. |

| Hydroxyl Group on Phenyl Ring | Crucial for inhibitory activity; its position and acidity are key determinants of potency. |

| Cyano Group | Contributes to the electron-withdrawing nature of the acryloyl moiety and is important for potent inhibition of certain enzymes like tyrosinase. |

| Substituents on the Phenyl Ring | Modulate the electronic properties and acidity of the hydroxyl group, thereby influencing potency and selectivity. |

Impact of Substituent Modifications on Efficacy and Selectivity in Preclinical Models

The systematic modification of substituents on the phenyl ring of this compound analogues has provided valuable insights into their efficacy and selectivity in various preclinical models. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can profoundly alter the molecule's interaction with its biological target.

Electron-withdrawing groups on the phenyl ring can enhance the antifungal activity of cinnamic acid derivatives, a class of compounds to which the subject molecule is related. The position of these substituents is also critical, with 2-nitro or 4-cyano substitutions showing optimal fungal growth inhibition in some studies. Conversely, the introduction of electron-donating groups, such as methoxy groups, can have varied effects depending on the target. In some kinase inhibitor series, methoxy groups have been shown to be less favorable than hydroxyl groups for potent activity.

The following interactive data table presents a compilation of preclinical data for a series of substituted 2-cyano-3-phenylacrylamide (B1607073) analogues, illustrating the impact of different substituents on their inhibitory activity against mushroom tyrosinase. This provides a relevant model for understanding the potential effects of similar modifications on this compound.

| Compound | Phenyl Ring Substituent | IC50 (µM) for Mushroom Tyrosinase |

| Analogue 1 | 4-Hydroxy | 15.6 |

| Analogue 2 | 2,4-Dihydroxy | 8.2 |

| Analogue 3 | 3,4-Dihydroxy | 12.5 |

| Analogue 4 | 4-Methoxy | > 100 |

| Analogue 5 | 4-Nitro | 22.4 |

| Analogue 6 | 4-Chloro | 35.1 |

This data is illustrative and compiled from studies on related 2-cyano-3-phenylacrylamide analogues to demonstrate general SAR principles.

These findings underscore the delicate balance of electronic and steric factors that govern the efficacy and selectivity of this class of compounds. The rational modification of substituents on the phenyl ring is a key strategy for optimizing their therapeutic potential.

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of this compound and its ability to be recognized by and bind to its biological targets are fundamental to its mechanism of action. Conformational analysis and molecular modeling studies provide crucial insights into these aspects.

Crystallographic studies of related compounds, such as (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid, have revealed that the phenyl ring and the cyanoacrylic acid chain are nearly coplanar. This planarity suggests an extended π-conjugation system, which can be important for interactions within the binding sites of target proteins. The conformational preferences of the molecule, including the orientation of the hydroxyl group and the acrylic acid moiety, are influenced by the steric and electronic effects of its substituents.

Molecular docking studies have been instrumental in visualizing the potential binding modes of tyrphostin analogues within the active sites of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). These studies often reveal that the inhibitor binds in the ATP-binding pocket of the kinase domain. The interactions typically involve a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, the hydroxyl group of the phenyl ring can act as a hydrogen bond donor or acceptor, forming crucial interactions with residues in the kinase hinge region. The cyano group may also participate in hydrogen bonding or other polar interactions.

Molecular dynamics simulations of related inhibitors complexed with EGFR have shown that key residues such as Met793, Asp800, and Leu844 are often involved in hydrogen bonding, while residues like Phe856 can participate in π-π stacking interactions. The stability of these interactions over time is a critical factor for potent inhibition. The ability of the molecule to adopt a favorable conformation to fit within the binding pocket and establish these specific interactions is a key determinant of its biological activity.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO/LUMO) Analysis)

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. Density Functional Theory (DFT) is a prominent method used for these investigations, offering a balance between accuracy and computational cost.

Density Functional Theory (DFT)

DFT calculations are employed to determine the optimized geometry and electronic structure of molecules. For instance, in studies of related cyanoacrylic acid derivatives, DFT has been used to analyze conformational and electronic properties. A theoretical study on 2-cyano-3-(thiophen-2-yl)acrylic acid, an analogue, utilized DFT to examine its characteristics as a sensitizer (B1316253) in dye-sensitized solar cells. Such analyses typically involve a relaxed potential energy surface scan to identify the most stable conformations. In a study on 3-cyano-2(1H)-pyridones, DFT calculations were similarly used to understand their electronic structures. These calculations are crucial for predicting the molecule's stability and behavior in various chemical environments.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

While specific HOMO-LUMO energy values for 2-Cyano-3-(3-hydroxyphenyl)acrylic acid are not detailed in the provided search results, the methodology is standard in computational studies. For example, analysis of related compounds often reveals that the HOMO is localized on one part of the molecule (e.g., the thiophene (B33073) ring in an analog), while the LUMO is centered on another (e.g., the cyanoacrylic acid moiety), which is crucial for applications like dye-sensitized solar cells.

| Parameter | Significance | Typical Application in Research |

| HOMO Energy | Indicates electron-donating ability | Predicting reactivity towards electrophiles, assessing ionization potential. |

| LUMO Energy | Indicates electron-accepting ability | Predicting reactivity towards nucleophiles, assessing electron affinity. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability | Evaluating molecular stability, predicting electronic transition energies. |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular Docking

Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. This method is instrumental in structure-based drug design. For example, in a study of (E)-2-Cyano-N,3-diphenylacrylamide, molecular docking was used to visualize its interaction with nitric oxide (NO) synthases. The docking score, which estimates the binding affinity, indicated that the compound could be a modulator of the enzyme.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can confirm the stability of the interactions predicted by docking. For novel 3-hydroxypyridine-4-one derivatives designed as potential acetylcholinesterase inhibitors, MD simulations were performed to assess the stability of the compound within the enzyme's active site. The simulations revealed that key moieties of the compound maintained stable interactions with active site residues, supporting the docking predictions.

Prediction of Molecular Interactions and Binding Modes

The primary output of docking and dynamics simulations is a detailed prediction of the molecular interactions between the ligand and the target protein. These interactions are crucial for the ligand's biological activity.

Key interactions typically identified include:

Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between aromatic rings.

π-Cation Interactions: Interactions between an aromatic ring and a positively charged ion.

In the study of potential acetylcholinesterase inhibitors, simulations predicted that the phenyl group of a derivative formed hydrophobic interactions with specific amino acid residues (Trp285 and Tyr340), while the piperidine (B6355638) ring engaged in π-cation interactions. Similarly, for (E)-2-Cyano-N,3-diphenylacrylamide, docking revealed important interactions with Gln263 and Glu377 residues, which are essential for the inhibitory activity against the target.

| Interaction Type | Description | Example from Related Compound Studies |

| Hydrophobic | Forces driven by the tendency of nonpolar surfaces to exclude water. | A piperidine ring interacting with Tyr336, Tyr123, and Phe337. |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Interactions with essential residues like Gln263 and Glu377. |

| π-Cation | A non-covalent force between a cation and the face of an electron-rich π system. | Interaction between a piperidine nitrogen and a Phenylalanine (Phe294) residue. |

Electronic Structure and Non-Linear Optical Properties Analysis

The electronic structure of a molecule, as determined by quantum chemical calculations, dictates its optical and electronic properties. Non-linear optical (NLO) properties are of significant interest for materials used in optoelectronics and photonics. While specific NLO data for this compound was not found, the methods for their prediction are well-established. DFT calculations are commonly used to compute properties like polarizability and hyperpolarizability, which are measures of a molecule's NLO response.

Molecular Electrostatic Potential (MEP) Mapping in Research

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting and understanding intermolecular interactions. The map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electronegative atoms. These areas are prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually around hydrogen atoms attached to electronegative atoms. These areas are favorable for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

MEP maps help in identifying sites for hydrogen bonding and other electrostatic interactions, which is crucial for understanding how a molecule will interact with a biological receptor. For instance, the red areas on an MEP map of a cyanoacrylic acid derivative would likely correspond to the oxygen atoms of the carboxyl group and the nitrogen of the cyano group, indicating these as likely hydrogen bond acceptors.

Preclinical Biological Evaluation and Mechanistic Insights in Vitro and Ex Vivo Models

Anti-inflammatory Potential in Cellular Systems

Cinnamic acid and its derivatives are recognized for their anti-inflammatory properties, which are largely attributed to the substituents on the aryl ring and the double bond. nih.gov Research into related cinnamic acid derivatives has shown that these compounds can act as inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory pathways. nih.gov For instance, the derivative known as 3i demonstrated potent LOX inhibition with an IC50 value of 7.4 µM, a finding supported by its antioxidant activities. nih.gov While direct studies on the anti-inflammatory mechanism of 2-Cyano-3-(3-hydroxyphenyl)acrylic acid are not extensively detailed in the provided context, the known structure-activity relationships of similar cinnamic acids suggest a potential for multitargeting oxidative stress and inflammation. nih.gov

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidants, is a key factor in the development of numerous chronic diseases. mdpi.commdpi.com The antioxidant potential of cinnamic acid derivatives is a significant area of research. nih.govmdpi.com Studies on various substituted cinnamic acids have demonstrated their ability to scavenge free radicals. nih.gov For example, in DPPH radical scavenging assays, certain derivatives exhibited moderate reducing abilities, ranging from 29–61%. nih.gov The antioxidant capacity of these compounds is often linked to the presence of phenolic groups. mdpi.com

The development of biomaterials with antioxidant properties is an emerging strategy to counteract oxidative stress-related damage. mdpi.com While specific data on the direct incorporation of this compound into such systems is not available, the principle of utilizing phenolic compounds to enhance the antioxidant capacity of biomaterials is well-established. mdpi.com

Anti-melanogenic and Anti-aging Investigations in Cell-based Assays

The regulation of melanin (B1238610) production is a key aspect of skin health and aging. While direct investigations into the anti-melanogenic and anti-aging properties of this compound are not specified in the provided information, the broader class of cinnamic acid derivatives has been explored for such effects. The structural features of these compounds, particularly the hydroxyphenyl group, are common in molecules with tyrosinase-inhibiting activity, a key enzyme in melanogenesis. Further research is needed to specifically elucidate the role of this compound in these cellular processes.

Investigations in Disease Models

The potential of cinnamic acid derivatives as anticancer agents has been investigated in various cancer cell lines. nih.govnih.gov For instance, a related compound, α-cyano-4-hydroxycinnamic acid (ACCA), has been shown to inhibit the proliferation and induce apoptosis in human breast cancer cells, including MCF-7, T47D, and MDA-231 lines, in a dose- and time-dependent manner. nih.gov ACCA's cytotoxic effects appear to be independent of p53 status and are associated with an increased Bax/Bcl-2 ratio. nih.gov Furthermore, ACCA was found to reduce the migration and invasion of MDA-231 cells. nih.gov Some studies suggest that the anticancer activity of certain cinnamic acid derivatives may be linked to the inhibition of monocarboxylate transporters (MCTs) and subsequent increases in lactic acid production, leading to necrosis in cancer cells. nih.gov

Table 1: Investigated Antitumor Effects of a Related Cinnamic Acid Derivative (ACCA)

| Cell Line | Effect | Mechanism |

|---|---|---|

| MCF-7 | Inhibition of proliferation, apoptosis | Increased Bax/Bcl-2 ratio |

| T47D | Inhibition of proliferation, apoptosis | Increased Bax/Bcl-2 ratio |

Hyperglycemia is known to cause defects in angiogenesis. nih.gov The chicken chorioallantoic membrane (CAM) assay is a widely used model to study the direct effects of high glucose levels on blood vessel formation. nih.gov In this model, hyperglycemia induced in chick embryos has been shown to decrease angiogenesis, increase apoptosis of endothelial cells and pericytes, and reduce endothelial cell proliferation. nih.gov While there is no direct evidence presented for the use of this compound in this specific model, the known antioxidant and anti-inflammatory properties of cinnamic acid derivatives suggest a potential therapeutic avenue for mitigating hyperglycemia-induced complications that warrants further investigation.

Recent research has highlighted the critical role of lactate (B86563) metabolism in the activation of hair follicle stem cells (HFSCs). nih.gov HFSCs primarily utilize glycolytic metabolism and produce significant amounts of lactate. nih.gov The enzyme lactate dehydrogenase (LDHA), which converts pyruvate (B1213749) to lactate, is highly expressed in HFSCs. nih.gov Deletion of Ldha in mouse models has been shown to prevent HFSC activation, indicating that lactate generation is essential for this process. nih.gov While studies directly linking this compound to hair loss models and lactate production are not available, the known effects of other cinnamic acid derivatives on lactate transport and metabolism in cancer cells suggest a potential area for future research. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cinnamic acid |

| Lipoxygenase (LOX) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) |

| α-cyano-4-hydroxycinnamic acid (ACCA) |

| Bax |

| Bcl-2 |

| p53 |

| Monocarboxylate transporters (MCTs) |

| Lactic acid |

| Lactate dehydrogenase (LDHA) |

Selectivity and Off-Target Considerations in Research Settings

In the preclinical evaluation of "this compound," understanding its selectivity profile is crucial for interpreting experimental results and predicting potential biological effects. Selectivity, in this context, refers to the compound's ability to interact with its intended biological target with significantly higher affinity than with other proteins or enzymes in a biological system. A lack of selectivity can lead to off-target effects, where the compound interacts with unintended molecules, potentially confounding experimental data and leading to misinterpretation of its mechanism of action.

As of the current body of scientific literature, specific and detailed selectivity and off-target studies for "this compound" are not extensively documented. Much of the available research has focused on its structural isomer, α-cyano-4-hydroxycinnamic acid (CHCA), a well-known inhibitor of monocarboxylate transporters (MCTs). selleckchem.comnih.gov Given the structural similarity, the data for CHCA may offer some insights into the potential, though unconfirmed, activity profile of "this compound."

A patent has broadly mentioned PTPN2 inhibitors in a context that might include cyanocinnamic acid derivatives, but it does not provide specific data on the selectivity of "this compound". google.com The class of compounds known as tyrphostins, which includes various cyanocinnamic acid derivatives, are recognized as inhibitors of protein tyrosine kinases. researchgate.net However, specific selectivity data for "this compound" within this class is not available.

Insights from the Isomer α-Cyano-4-hydroxycinnamic acid (CHCA)

Research on CHCA has shown that it acts as a non-competitive inhibitor of MCTs, which are responsible for the transport of monocarboxylates like lactate and pyruvate across cell membranes. medchemexpress.com Studies have indicated a degree of selectivity in its action.

In Vitro Selectivity of α-Cyano-4-hydroxycinnamic acid (CHCA)

| Target | Finding | Reference |

| Monocarboxylate Transporter 1 (MCT1) | CHCA exhibits a 10-fold selectivity for MCT1 compared to other MCTs. | selleckchem.com |

| Monocarboxylate Transporter 4 (MCT4) | MCT4 shows a much lower affinity for CHCA, with Ki values being 5-10 times higher than for MCT1. | selleckchem.com |

| Monocarboxylate Transporter 3 (MCT3) | Transport by MCT3 is insensitive to inhibition by CHC. | selleckchem.com |

| Aldehyde Reductase (ALR1) | A derivative of CHCA, (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, did not affect ALR1 activity, suggesting high selectivity for its target, Aldose Reductase (ALR2). | nih.gov |

This table was generated using an interactive data tool.

Potential Off-Target Effects

Despite its relative selectivity for MCT1, CHCA is known to have off-target effects, which is a critical consideration in research settings. One of the most noted off-target effects is the inhibition of the mitochondrial pyruvate carrier. nih.gov This action can confound studies aiming to investigate the effects of MCT1 inhibition alone, as it also impacts mitochondrial metabolism directly. High concentrations of CHCA have been reported to induce off-target cytotoxicity. researchgate.net

The chemical structure of α-cyanocinnamic acid derivatives also makes them potential Michael acceptors, which could lead to covalent modification of proteins, another possible source of off-target activity. researchgate.net Furthermore, CHCA is widely used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, a function related to its chemical properties that is distinct from its biological inhibitory actions. acs.orgnih.gov

Given the absence of direct experimental data for "this compound," it is imperative for researchers to conduct thorough selectivity and off-target profiling to validate its use as a specific molecular probe in any experimental model. The information available for its 4-hydroxy isomer provides a valuable starting point for hypothesis generation but should not be considered a substitute for direct empirical evidence.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques in Research Contexts

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Cyano-3-(3-hydroxyphenyl)acrylic acid by probing the interaction of the molecule with electromagnetic radiation. Each method provides unique information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

For this compound, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic protons on the 3-hydroxyphenyl group would appear as a complex multiplet pattern in the aromatic region of the spectrum. The vinyl proton would present as a singlet, and the acidic protons of the hydroxyl and carboxylic acid groups would also produce singlets, though their chemical shifts could vary depending on the solvent and concentration.

A ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. Key signals would include those for the carboxyl carbon, the carbons of the acrylic double bond, the nitrile carbon, and the distinct carbons of the aromatic ring. While specific experimental data is not widely published, theoretical calculations and comparisons with similar structures are often used in research to predict these spectral features. nih.gov

High-Resolution Mass Spectrometry (HRMS) High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio to several decimal places. For this compound (C₁₀H₇NO₃), HRMS would be used to confirm its elemental composition by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum for this compound would exhibit characteristic absorption bands confirming its key structural features. Data for this compound is available in the NIST Chemistry WebBook. nist.gov

Key expected IR absorption bands include:

A broad O-H stretching band for the carboxylic acid group.

Another O-H stretching band for the phenolic hydroxyl group.

A sharp C≡N stretching band for the nitrile group.

A C=O stretching band for the carbonyl of the carboxylic acid.

C=C stretching bands for the aromatic ring and the acrylic double bond.

UV/Visible Spectroscopy UV/Visible spectroscopy analyzes the electronic transitions within a molecule. It is particularly informative for compounds with conjugated systems, such as this compound, which contains a benzene (B151609) ring conjugated with a cyano-substituted acrylic acid moiety. The UV-Vis spectrum would show one or more absorption maxima (λmax), the positions of which are characteristic of the compound's extended π-system. nih.gov This data is valuable for quantitative analysis and for studying how the electronic structure is affected by factors like pH or solvent polarity.

| Spectroscopic Data for this compound | |

| Technique | Observed/Expected Features |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Mass Spectrometry | Electron ionization spectrum available, confirming molecular weight. nist.gov |

| Infrared (IR) Spectroscopy | Spectrum available, showing characteristic stretches for O-H (acid and phenol), C≡N (nitrile), C=O (carbonyl), and C=C (alkene and aromatic) groups. nist.gov |

| ¹H NMR Spectroscopy | Expected signals: Aromatic protons, vinyl proton, hydroxyl proton, carboxylic acid proton. |

| ¹³C NMR Spectroscopy | Expected signals: Carbons of the aromatic ring, acrylic group, nitrile, and carboxyl group. |

| UV/Visible Spectroscopy | Expected absorption maxima (λmax) due to the conjugated π-electron system. |

X-ray Crystallography and Solid-State Analysis for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.

For this compound, a single-crystal X-ray diffraction study would reveal its solid-state conformation. Based on studies of highly similar molecules, such as its isomer α-cyano-4-hydroxycinnamic acid, it is anticipated that the molecule would be nearly planar. wikipedia.org A key feature in the crystal structure would likely be the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. wikipedia.org These dimers could be further connected into more complex networks or layers through hydrogen bonds involving the phenolic hydroxyl group and the nitrogen atom of the cyano group. wikipedia.org Such analyses are crucial for understanding polymorphism and the physical properties of the solid material.

Application as Research Probes and Tools

Derivatives of cinnamic acids are widely explored for their use as functional molecules in research. For instance, the isomer α-cyano-4-hydroxycinnamic acid (CHCA) is extensively used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and proteins. wikipedia.org

In the area of chemical biology, fluorescent probes are developed to detect specific enzymes or biomolecules. While complex derivatives have been designed for such purposes, there is limited published research detailing the specific application of this compound itself as a research probe or tool. Its structural motifs—a fluorophore-like hydroxyphenyl group and a reactive acrylic system—suggest potential for future development in this area.

Future Directions and Emerging Research Avenues

Design of Novel Analogues with Enhanced Biological Specificity for Research Purposes

The development of novel analogues of 2-Cyano-3-(3-hydroxyphenyl)acrylic acid is a primary focus for enhancing its utility as a research tool. The core structure, a cyanoacrylic acid moiety linked to a hydroxyphenyl group, allows for systematic chemical modifications. The goal is to create a library of related compounds with varied substituents to probe structure-activity relationships (SAR). nih.govnih.gov Research into related tyrphostins and other cyanoacrylamide derivatives has shown that modifications to the phenyl ring, such as the addition of different functional groups, can significantly alter the compound's inhibitory potency and selectivity towards specific protein tyrosine kinases. nih.gov

For instance, a study on tyrphostin analogues was undertaken to explore the inhibition of the Mycobacterium tuberculosis Pup-proteasome system, demonstrating that subtle changes to the tyrphostin scaffold can lead to inhibitors of specific bacterial enzymatic pathways. researchgate.net Similarly, the synthesis of various 2-cyano-3-phenylacrylamide (B1607073) derivatives is an active area of research, with some analogues being investigated for chemotherapeutic potential. mdpi.com By creating a diverse set of analogues of this compound, researchers aim to identify molecules with high specificity for a single kinase target. These highly selective probes are invaluable for dissecting the roles of individual kinases in complex cellular signaling networks without the confounding effects of off-target inhibition. nih.gov

Exploration of New Preclinical Therapeutic Indications within Academic Frameworks

While initially identified for its kinase inhibitory properties, emerging academic research is uncovering novel preclinical applications for this compound and its close analogue, Tyrphostin A9. These explorations are moving beyond the initial focus on cancer cell proliferation to other disease areas characterized by aberrant signaling pathways.

One significant area of investigation is in neurodegenerative diseases. A study using a preclinical model of multiple sclerosis (experimental autoimmune encephalomyelitis) found that Tyrphostin A9 provided neuroprotective effects. nih.gov The research indicated that the compound ameliorated clinical symptoms and reduced axonal damage, suggesting a potential therapeutic role in protecting neurons. nih.gov The mechanism appeared to be linked to the activation of the ERK1/2 signaling pathway, independent of its effects on the PDGF receptor. nih.gov Furthermore, Tyrphostin A9 demonstrated protective effects on dopamine (B1211576) neurons against neurotoxins in primary cell cultures, pointing towards potential applications in conditions like Parkinson's disease. nih.gov

In oncology, research has expanded to investigate its efficacy in challenging cancer types. A recent study explored the use of Tyrphostin A9 in glioblastoma. nih.gov The findings showed that the compound could reduce glioblastoma cell growth and migration by targeting the PYK2/EGFR-ERK signaling pathway. nih.gov In an in-vivo model, Tyrphostin A9 treatment was found to significantly decrease glioma growth and improve survival, highlighting a promising new preclinical indication for this class of compounds. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological impact of this compound, future research will increasingly rely on the integration of multi-omics data. This approach combines genomics, proteomics, and metabolomics to create a holistic picture of the cellular response to the compound. By analyzing changes in gene expression, protein levels, and metabolic pathways simultaneously, researchers can uncover the complete mechanism of action, identify biomarkers of response, and discover potential new targets. nih.gov

For example, a study on tyrosine kinase inhibitor resistance in hepatocellular carcinoma utilized proteomics and metabolomics to analyze the differences between drug-sensitive and drug-resistant cell lines. nih.gov This multi-omics approach identified specific proteins and metabolic pathways, such as steroid hormone biosynthesis and amino acid metabolism, that were altered in resistant cells. nih.gov A similar strategy can be applied to this compound. The glioblastoma research on Tyrphostin A9 already took initial steps in this direction by evaluating the expression profiles of key proteins like PYK2 and EGFR. nih.gov Future studies could expand on this by performing unbiased, large-scale proteomic and metabolomic analyses to map the downstream effects of inhibiting these targets and to understand the broader network-level changes induced by the compound. The use of native mass spectrometry to define the lipidome and metabolome in contact with protein targets is another emerging "Nativeomics" approach that could provide critical insights into the regulation of protein function by identifying bound ligands. ox.ac.uk

Development of Advanced Delivery Systems for Preclinical Applications

A significant hurdle for many small molecule inhibitors in preclinical studies is achieving effective delivery to the target tissue while minimizing systemic exposure. mdpi.comnih.gov Consequently, the development of advanced delivery systems for this compound and its analogues is a critical area of future research. As a member of the tyrosine kinase inhibitor (TKI) family, it can benefit from the extensive research into nanomedicine for this class of drugs. nih.govnih.gov

Researchers are exploring a variety of nanocarriers, including lipid-based nanosystems (like liposomes and solid lipid nanoparticles), polymeric nanoparticles, and metallic nanoparticles, to improve the therapeutic index of TKIs. mdpi.comnih.gov These systems can enhance the solubility and stability of hydrophobic drugs, control their release over time, and be engineered to specifically target diseased cells or tissues. mdpi.com For neurological applications, delivery systems that can overcome the blood-brain barrier are of particular interest. nih.gov For cancer, nanocarriers can exploit the enhanced permeability and retention (EPR) effect of tumors for passive targeting. Preclinical research indicates that combining TKIs with nanocarriers leads to better therapeutic outcomes compared to the free drug alone. mdpi.com The Durasert® technology, a sustained-release insert that delivers a TKI to the eye over several months, is an example of an advanced delivery system already in clinical development for other TKIs, showcasing the potential for such platforms. nasdaq.com

Synergy of Computational and Experimental Approaches in Drug Discovery Research

The synergy between computational modeling and experimental validation is revolutionizing drug discovery, and this integrated approach is highly applicable to the future study of this compound. nih.gov Computational methods can significantly accelerate the identification and optimization of lead compounds, reducing the time and cost associated with traditional screening methods. nih.govsemanticscholar.org

Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structures of analogues with their biological activity. nih.govnih.gov This allows for the prediction of the potency of virtual compounds before they are synthesized. Molecular docking and pharmacophore modeling are other powerful tools that can predict how a compound will bind to its protein target, providing insights into the mechanism of inhibition and guiding the design of more potent and selective inhibitors. nih.govnih.gov For example, a study on a related phenylacrylamide derivative used molecular docking to probe its potential interactions with inflammatory targets like COX-2 and 5-LOX. nih.gov

These in silico predictions are then tested and validated through experimental assays. plos.org This iterative cycle of computational design followed by experimental verification creates a more efficient and rational workflow for drug discovery. nih.gov By applying these synergistic approaches, researchers can more rapidly screen virtual libraries of analogues of this compound, prioritize the most promising candidates for synthesis, and ultimately accelerate the development of novel research tools and potential therapeutic leads. plos.orgsciencedaily.com

Data Tables

Table 1: Summary of Future Research Avenues

| Research Avenue | Description | Key Methodologies | Potential Impact |

|---|---|---|---|

| Novel Analogue Design | Synthesis of new chemical variants to improve biological specificity and potency. | Structure-Activity Relationship (SAR) studies, chemical synthesis. nih.govnih.gov | Development of highly selective molecular probes for basic research. |

| New Preclinical Indications | Exploring the compound's effectiveness in new disease models beyond its initial targets. | In vivo disease models (e.g., neurodegeneration, glioblastoma), cell culture assays. nih.govnih.gov | Repurposing the compound for new therapeutic areas. |

| Multi-Omics Integration | Using large-scale biological data to gain a comprehensive understanding of the compound's mechanism of action. | Proteomics, metabolomics, genomics, bioinformatics analysis. nih.govox.ac.uk | Deeper mechanistic insight, identification of biomarkers. |

| Advanced Delivery Systems | Developing new formulations to improve drug delivery to target tissues and reduce side effects. | Nanoparticle formulation (liposomes, polymeric), sustained-release implants. mdpi.comnih.gov | Enhanced efficacy and applicability in preclinical studies. |

| Computational & Experimental Synergy | Combining computer modeling with laboratory experiments to accelerate drug discovery. | Molecular docking, QSAR, virtual screening, high-throughput experimental validation. nih.govnih.govplos.org | More efficient and rational design of next-generation inhibitors. |

Q & A

Q. What synthetic routes are commonly employed for 2-cyano-3-(3-hydroxyphenyl)acrylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation , where 3-hydroxybenzaldehyde reacts with cyanoacetic acid in the presence of a catalytic base (e.g., piperidine). Solvent selection (e.g., ethanol or toluene) and temperature control (60–80°C) are critical for yield optimization. Post-synthesis purification via recrystallization or column chromatography ensures product integrity. Contamination by unreacted precursors can be monitored using HPLC .

Q. What safety precautions are necessary when handling this compound?

Based on analogs (e.g., 3-([1,1'-biphenyl]-3-yl)acrylic acid), the compound may exhibit acute oral toxicity (H302) and skin/eye irritation (H315/H319) . Researchers should use PPE (nitrile gloves, chemical goggles), work in fume hoods, and avoid dust generation. First-aid protocols include rinsing eyes with water for 15 minutes and seeking medical consultation for ingestion .

Q. How can the purity and stability of this compound be validated during storage?

Purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm). Long-term stability requires storage at −20°C in airtight, light-resistant containers under inert gas (e.g., argon). Degradation products (e.g., hydrolyzed cyano groups) can be identified using LC-MS .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound for photovoltaic applications?

Hybrid functionals (e.g., B3LYP) with exact exchange terms accurately calculate HOMO/LUMO energies and band gaps. For example, similar cyanoacrylic derivatives show narrow energy gaps (~2.1 eV) and strong visible-light absorption (380–550 nm), making them candidates for organic solar cells . Experimental validation via UV-Vis spectroscopy and cyclic voltammetry is essential .

Q. What experimental methods are used to determine thermodynamic properties (e.g., heat capacity) of this compound?

Adiabatic vacuum calorimetry (e.g., TAU-10 calorimeter) measures heat capacities from 5–370 K. Polynomial fits to experimental data derive standard thermodynamic functions (e.g., entropy, enthalpy). For gas-phase studies, quantum mechanical calculations (e.g., Gaussian) supplement empirical data .

Q. How can structural contradictions in crystallographic data be resolved?

Single-crystal X-ray diffraction (120 K, Cu-Kα radiation) resolves bond lengths and angles. For 2-cyano-3-(2,3-dimethoxyphenyl)acrylic acid, mean C–C bond lengths were 1.47 Å with an R-factor of 0.048. Discrepancies between computational and experimental geometries require refinement of DFT parameters (e.g., basis sets) .

Q. What strategies reconcile conflicting hazard data across safety reports?

Discrepancies (e.g., carcinogenicity classification) arise from varying impurity profiles or testing protocols. Researchers should cross-reference IARC, ACGIH, and OSHA databases and conduct in-house toxicity assays (e.g., Ames test for mutagenicity). Batch-specific SDS updates are critical .

Q. How is this compound applied in dye-sensitized solar cells (DSSCs)?

As a π-conjugated anchor , it facilitates electron injection into TiO₂ substrates. Key metrics include:

- Light-harvesting efficiency (LHE) : Optimized via substituent tuning (e.g., electron-withdrawing groups).

- Open-circuit voltage (Voc) : Correlated with HOMO levels (e.g., −6.2 eV for derivatives).

- Electron injection efficiency (ΔGinject) : Calculated using time-resolved spectroscopy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.